(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride
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Overview
Description
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The resulting tetrahydropyridine derivative is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to yield (1,2,3,6-Tetrahydropyridin-4-yl)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxymethylation reactions, which enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Chlorides, bromides.
Scientific Research Applications
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain . This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used to model Parkinson’s disease in animal studies.
1,2,3,4-Tetrahydropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives . Its ability to modulate enzyme activity and interact with neurotransmitter pathways makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSDFXTEQZKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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